molecular formula C22H26FN3O B1163278 5F-Cumyl-P7aica

5F-Cumyl-P7aica

Cat. No.: B1163278
M. Wt: 367.5
InChI Key: MXJYOUMYJGNQEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro CUMYL-P7AICA is a synthetic cannabinoid that belongs to the pyrrolo[2,3-b]pyridine-3-carboxamide class. It is structurally characterized by the presence of a fluoropentyl chain and a phenylpropan-2-yl group. This compound has been identified as a designer drug and is regulated as a Schedule I substance in the United States .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro CUMYL-P7AICA typically involves the following steps:

    Formation of the pyrrolo[2,3-b]pyridine core: This is achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the fluoropentyl chain: This step involves the alkylation of the pyrrolo[2,3-b]pyridine core with a fluoropentyl halide under basic conditions.

    Attachment of the phenylpropan-2-yl group: This is done through an amide coupling reaction using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of 5-fluoro CUMYL-P7AICA would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

5-fluoro CUMYL-P7AICA undergoes various chemical reactions, including:

    Oxidation: The fluoropentyl chain can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

5-fluoro CUMYL-P7AICA is primarily used in forensic and research applications. It serves as an analytical reference material for the identification and quantification of synthetic cannabinoids in biological samples . Its applications include:

    Forensic Chemistry: Used in the detection and analysis of synthetic cannabinoids in forensic investigations.

    Pharmacological Research: Studied for its binding affinities and functional activities at cannabinoid receptors.

    Toxicological Studies: Investigated for its physiological and toxicological properties.

Mechanism of Action

5-fluoro CUMYL-P7AICA exerts its effects by acting as an agonist at cannabinoid receptors, specifically cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). It binds to these receptors with high affinity, leading to the activation of downstream signaling pathways . This activation results in various physiological effects, including hypothermia and altered neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro CUMYL-PICA: Similar structure but with an indole core instead of a pyrrolo[2,3-b]pyridine core.

    5-fluoro CUMYL-PINACA: Similar structure but with a different core and side chain.

    5-fluoro CUMYL-7-PAICA: Another structural analog with slight variations in the core structure.

Uniqueness

5-fluoro CUMYL-P7AICA is unique due to its specific pyrrolo[2,3-b]pyridine core and the presence of both a fluoropentyl chain and a phenylpropan-2-yl group. These structural features contribute to its distinct pharmacological profile and binding affinities at cannabinoid receptors .

Properties

Molecular Formula

C22H26FN3O

Molecular Weight

367.5

IUPAC Name

1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)pyrrolo[2,3-b]pyridine-3-carboxamide

InChI

InChI=1S/C22H26FN3O/c1-22(2,17-10-5-3-6-11-17)25-21(27)19-16-26(15-8-4-7-13-23)20-18(19)12-9-14-24-20/h3,5-6,9-12,14,16H,4,7-8,13,15H2,1-2H3,(H,25,27)

InChI Key

MXJYOUMYJGNQEY-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=CC=C1)NC(=O)C2=CN(C3=C2C=CC=N3)CCCCCF

Synonyms

CUMYL-5-fluoro-P7AICA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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